
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as thiophene derivatives, have been synthesized from enaminones via reactions with different nucleophiles and electrophiles .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom.科学的研究の応用
Synthesis and Chemical Properties
Facile Synthesis and Biological Activity : The synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has been explored, showcasing their potential as urease inhibitors, antibacterial agents, and compounds with hemolytic activity. The presence of different functional groups on the aromatic ring significantly affects these biological activities (Noreen et al., 2017).
Electrochemical Behavior and Applications : New thiophene derivatives substituted by electrochemically cleavable sulfonamide groups have been synthesized, with their electrochemical behavior investigated. These compounds can form polymer films through anodic oxidation, which exhibit doping processes and can undergo cathodic cleavage, showcasing their potential in solid-phase electrosynthesis (Dubey et al., 1999).
Biological Applications
Anticonvulsant Activities and Cerebrovasodilatation : The study on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides has reported anticonvulsant activities and the potential for cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase, indicating their relevance in medical research (Barnish et al., 1981).
Selective Discrimination of Thiophenols : The development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols has been explored. This highlights the compound's application in detecting relevant toxic benzenethiols and biologically active aliphatic thiols, critical in chemical, biological, and environmental sciences (Wang et al., 2012).
Advanced Materials and Technologies
Highly Sulfonated Poly(thiophenylene) for Proton Conductivity : The synthesis and characterization of highly sulfonated poly(thiophenylene), a novel class of polyaromatic electrolyte, demonstrate significant water affinity and excellent proton conductivity, making it suitable for applications in fuel cells and other technologies requiring high proton conductivity (Miyatake et al., 1997).
作用機序
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Mode of Action
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . The compound inhibits both free and prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
The action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This results in antithrombotic efficacy, demonstrated in pre-clinical studies of the compound in animal models .
特性
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-7-8-13(17-23(20,21)16-6-4-10-22-16)11-14(12)18-9-3-2-5-15(18)19/h4,6-8,10-11,17H,2-3,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDPRHWDEQXVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2458485.png)
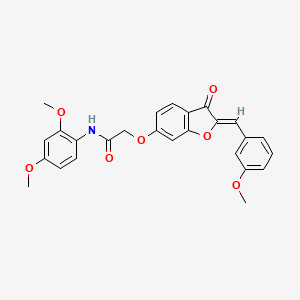
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B2458487.png)

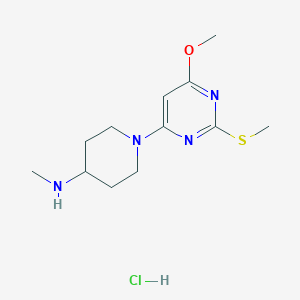
![ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2458490.png)
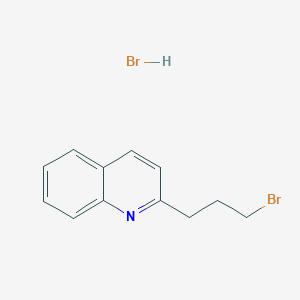
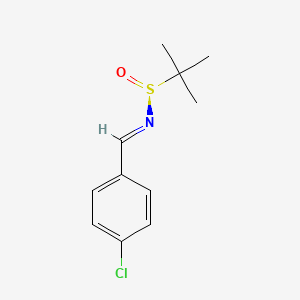
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide](/img/structure/B2458496.png)
![6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2458497.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2458498.png)
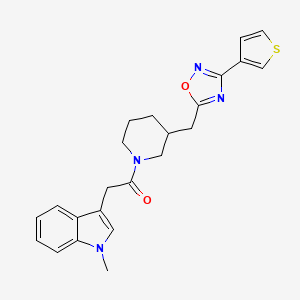
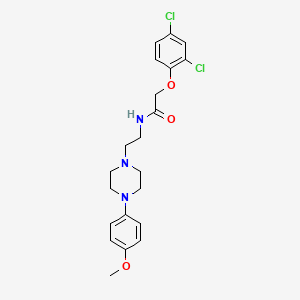
![2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2458503.png)